molecular formula C12H19N5 B11740487 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11740487
M. Wt: 233.31 g/mol
InChI Key: QVZAMWKJJIMUFC-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions, which contribute to their unique chemical properties and reactivity .

Preparation Methods

The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with ethylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized under basic conditions to yield the desired pyrazole derivative .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other similar pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-7-6-11(14-16)8-13-12-10(3)9-17(5-2)15-12/h6-7,9H,4-5,8H2,1-3H3,(H,13,15)

InChI Key

QVZAMWKJJIMUFC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2C)CC

Origin of Product

United States

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